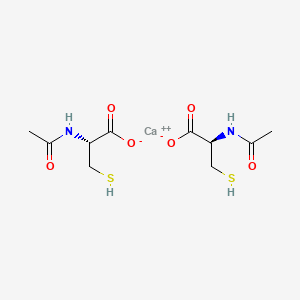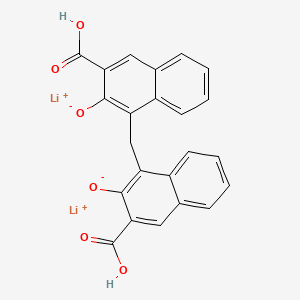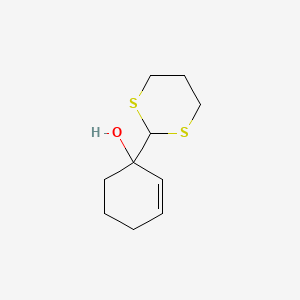
Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, monohydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive molecular configuration and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Cycloheptaquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the cycloheptaquinoline structure.
Attachment of the Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction, where the ethanamine moiety reacts with a suitable leaving group on the cycloheptaquinoline core.
Dimethylation: The nitrogen atom in the ethanamine group is dimethylated using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Monohydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, monohydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, hydrochloride
- Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, sulfate
Uniqueness
Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, monohydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
108154-74-1 |
|---|---|
Molecular Formula |
C18H25ClN2O |
Molecular Weight |
320.9 g/mol |
IUPAC Name |
dimethyl-[2-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C18H24N2O.ClH/c1-20(2)12-13-21-18-14-8-4-3-5-10-16(14)19-17-11-7-6-9-15(17)18;/h6-7,9,11H,3-5,8,10,12-13H2,1-2H3;1H |
InChI Key |
PCDPQHYEKXCPTE-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOC1=C2CCCCCC2=NC3=CC=CC=C31.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


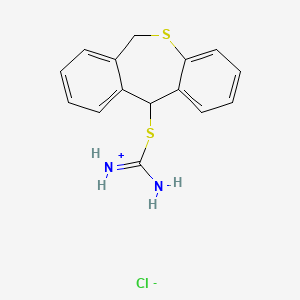


![2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763304.png)
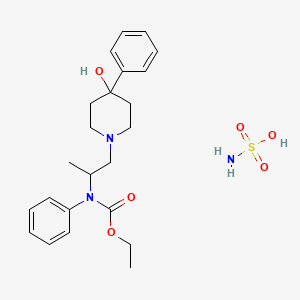


![5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13763321.png)
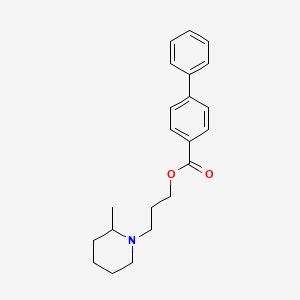
![9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester](/img/structure/B13763337.png)
